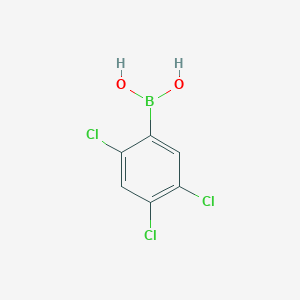

2,4,5-Trichlorophenylboronic acid

Description

Significance of Organoboron Compounds in Organic Synthesis and Beyond

Organoboron compounds, organic molecules featuring a carbon-boron bond, have become fundamental reagents and intermediates in organic synthesis. beilstein-journals.org Their importance stems from a unique combination of stability, versatility, and reactivity. nih.gov Unlike many other organometallic reagents, boronic acids and their derivatives are generally stable solids that are less sensitive to air and moisture, making them easier to handle and store. beilstein-journals.orgncats.io

The true power of organoboron compounds lies in their participation in a wide array of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org This reaction, which forges a new carbon-carbon bond between an organoboron species and an organic halide or triflate, is one of the most powerful and widely used methods for constructing biaryl and substituted aromatic structures. libretexts.orgorganic-chemistry.org These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The utility of organoboron chemistry extends to other key reactions, including hydroboration, Petasis borono-Mannich reactions, and conjugate additions, highlighting their adaptability in generating diverse molecular frameworks like alcohols, carbonyl compounds, and amines. researchgate.net

Evolution of Arylboronic Acid Applications

First synthesized in 1860, boronic acids remained a chemical curiosity for nearly a century. chemicalbook.com Their ascent to prominence began in the mid-20th century with the pioneering work of Herbert C. Brown on hydroboration, for which he shared the Nobel Prize in Chemistry in 1979. The subsequent development of the Suzuki-Miyaura coupling in the late 1970s and 1980s catapulted arylboronic acids to the forefront of synthetic methodology. libretexts.org

Initially valued as building blocks for academic and industrial synthesis of complex organic molecules, the applications of arylboronic acids have evolved significantly. nih.gov The realization that the boronic acid moiety itself could have biological activity led to its incorporation into drug candidates. This has resulted in several FDA-approved drugs, such as the proteasome inhibitor bortezomib (Velcade) for cancer therapy. In materials science, the reversible nature of boronate ester formation has been exploited to create "smart" materials, such as self-healing hydrogels that respond to changes in pH or the presence of specific molecules. chemimpex.com This journey from simple synthetic intermediate to a key functional group in advanced materials and therapeutics illustrates the remarkable evolution of arylboronic acid applications.

Contextualizing 2,4,5-Trichlorophenylboronic Acid within Advanced Chemical Transformations

Within the vast family of arylboronic acids, 2,4,5-Trichlorophenylboronic acid emerges as a specialized reagent designed for specific synthetic challenges. Its utility is defined by the unique electronic and steric properties imparted by the three chlorine atoms on the phenyl ring. The presence of multiple electron-withdrawing chloro substituents makes the boronic acid a distinct partner in cross-coupling reactions, influencing the reactivity and properties of the final product.

While not a household name like simpler phenylboronic acids, 2,4,5-Trichlorophenylboronic acid serves as a crucial building block in multi-step syntheses where the introduction of a 2,4,5-trichlorophenyl moiety is required. Such substitutions are critical in medicinal chemistry for fine-tuning the pharmacological profile of a drug candidate or in materials science for creating polymers or fluorophores with specific electronic characteristics. acs.org For instance, substituted phenylboronic acids are employed in the synthesis of complex heterocyclic structures and biaryls that are scaffolds for new bioactive compounds. beilstein-journals.orgresearchgate.net The synthesis of such complex molecules often relies on the precise and predictable reactivity of tailored building blocks like 2,4,5-Trichlorophenylboronic acid in palladium-catalyzed reactions. nih.govresearchgate.net Its role is not as a general-purpose reagent, but as a strategic component for accessing highly functionalized and sterically demanding molecular targets.

Chemical Data Tables for 2,4,5-Trichlorophenylboronic acid

The following tables provide key identifiers and computed properties for the compound.

Table 1: Chemical Identifiers

| Identifier Type | Value |

|---|---|

| IUPAC Name | (2,4,5-trichlorophenyl)boronic acid nih.gov |

| CAS Number | 220210-55-9 nih.gov |

| Molecular Formula | C₆H₄BCl₃O₂ nih.gov |

| InChI Key | FTLYMKDSHNWQKD-UHFFFAOYSA-N nih.gov |

| UNII | UO53G07YGR nih.gov |

Table 2: Computed Physical & Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 225.3 g/mol nih.gov |

| Exact Mass | 223.936993 Da nih.gov |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Properties

IUPAC Name |

(2,4,5-trichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLYMKDSHNWQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400594 | |

| Record name | 2,4,5-Trichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220210-55-9 | |

| Record name | 2,4,5-Trichlorophenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220210559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4,5-trichlorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRICHLOROPHENYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO53G07YGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4,5 Trichlorophenylboronic Acid

Precursor Selection and Preparation Strategies

The successful synthesis of the target compound is critically dependent on the appropriate choice and preparation of the starting materials. The strategy revolves around creating a highly reactive organometallic intermediate from a stable, commercially available halogenated aromatic compound.

The synthesis commences with a halogenated derivative of 1,2,4-trichlorobenzene (B33124). The choice of the halogen atom (X) in the 2,4,5-trichlorohalobenzene precursor is crucial as it dictates the reactivity towards magnesium metal for the subsequent Grignard reagent formation. The general order of reactivity for organic halides in Grignard synthesis is I > Br > Cl > F. adichemistry.com

For the preparation of 2,4,5-Trichlorophenylboronic acid, precursors such as 1-bromo-2,4,5-trichlorobenzene (B50287) or 1,2,4-trichloro-5-iodobenzene are typically favored over 1,2,4,5-tetrachlorobenzene (B31791) due to the higher reactivity of the C-Br and C-I bonds compared to the C-Cl bond. This increased reactivity facilitates the oxidative insertion of magnesium, which is a key step in forming the Grignard reagent. adichemistry.com The selection is often a balance between reactivity and the cost or availability of the starting material.

Table 1: Common Halogenated Aromatic Precursors

| Precursor Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 1-Bromo-2,4,5-trichlorobenzene | C₆H₂BrCl₃ | Moderately reactive, commonly used for Grignard formation. |

| 1,2,4-Trichloro-5-iodobenzene | C₆H₂Cl₃I | Highly reactive C-I bond, ensures efficient Grignard reagent formation. |

The core of the synthesis involves the preparation of an organomagnesium halide, or Grignard reagent, which then serves as a potent nucleophile. byjus.com This process is conducted under strictly anhydrous (water-free) conditions, as Grignard reagents react readily with protic solvents like water, which would quench the reagent and halt the reaction. acechemistry.co.ukwikipedia.org

The formation step involves reacting the chosen halogenated aromatic precursor with magnesium turnings in an ether-based solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com These solvents are crucial as they solvate and stabilize the formed Grignard reagent through coordination with the magnesium atom. wikipedia.org The reaction can be summarized as follows:

C₆H₂Cl₃X + Mg → C₆H₂Cl₃MgX (where X = Br, I)

Once the Grignard reagent, (2,4,5-trichlorophenyl)magnesium halide, is formed, it is reacted with a boron-containing electrophile in a process known as borylation. atamanchemicals.com This reaction is typically carried out at very low temperatures (e.g., -78 °C) to control reactivity and prevent the formation of undesired byproducts, such as triarylboranes, which can result from multiple additions of the Grignard reagent to the boron center. nih.gov The borylation step is followed by an acidic workup (hydrolysis) to yield the final 2,4,5-Trichlorophenylboronic acid. atamanchemicals.comwikipedia.org

Reaction Conditions and Catalysis in Boronic Acid Synthesis

The efficiency, yield, and purity of the final product are highly dependent on the careful control of reaction conditions and the selection of appropriate reagents.

The choice of the boron reagent is critical for the borylation step. Trialkyl borates, particularly trimethyl borate (B1201080) (B(OCH₃)₃), are widely used for this purpose. wikipedia.org Trimethyl borate serves as the electrophilic source of boron. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom attached to magnesium nucleophilic. This nucleophilic carbon attacks the electron-deficient boron atom of the trimethyl borate. atamanchemicals.com

The reaction proceeds as follows:

C₆H₂Cl₃MgX + B(OCH₃)₃ → C₆H₂Cl₃B(OCH₃)₂ + MgX(OCH₃)

After the initial addition, the resulting boronic ester is hydrolyzed with aqueous acid to cleave the methoxy (B1213986) groups and form the final boronic acid. atamanchemicals.com

C₆H₂Cl₃B(OCH₃)₂ + 2H₂O → C₆H₂Cl₃B(OH)₂ + 2CH₃OH

The Grignard route to boronic acids is generally considered a stoichiometric process rather than a catalytic one. The primary "reagent" is magnesium metal, which is consumed during the reaction. mnstate.edu However, the initiation of the Grignard reaction can be sluggish due to a passivating layer of magnesium oxide on the surface of the magnesium metal. adichemistry.comwikipedia.org To overcome this, activating agents are often employed. While not true catalysts in the traditional sense, small amounts of substances like iodine, 1,2-dibromoethane, or methyl iodide can be added to activate the magnesium surface and initiate the reaction. wikipedia.org

It is important to distinguish this method from other boronic acid syntheses, such as the Miyaura borylation, which is a true catalytic process that utilizes palladium complexes to couple aryl halides with diboron reagents. organic-chemistry.org For the Grignard-based synthesis of 2,4,5-Trichlorophenylboronic acid, the focus is on stoichiometric reagent activation rather than a catalytic cycle.

Optimizing reaction parameters is essential for maximizing the yield and purity of 2,4,5-Trichlorophenylboronic acid while minimizing side reactions.

Table 2: Key Parameters for Optimization

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Grignard formation: Often initiated with gentle heat, then maintained at reflux. Borylation: Performed at low temperatures (e.g., -78 °C to 0 °C). nih.govgoogle.com | The Grignard formation can have an induction period requiring initial heating. wikipedia.org Low temperature during borylation prevents over-addition of the Grignard reagent to the boron center. |

| Solvent | Anhydrous ethereal solvents (e.g., Diethyl ether, THF). adichemistry.com | Grignard reagents are highly sensitive to moisture. acechemistry.co.uk Ethers are required to solvate and stabilize the Grignard complex. wikipedia.org THF is often preferred for less reactive aryl halides. adichemistry.com |

| Reagent Purity | All glassware and reagents must be thoroughly dried. | Prevents the premature quenching of the highly basic Grignard reagent. acechemistry.co.uk |

| Reaction Time | Varies depending on the reactivity of the precursor and the scale of the reaction. | Sufficient time must be allowed for both the complete formation of the Grignard reagent and its subsequent reaction with the borate ester. |

| Addition Rate | Slow, dropwise addition of the Grignard reagent to the borate ester solution. | Helps to maintain a low temperature and minimize the formation of byproduct impurities. google.com |

By carefully controlling these parameters, chemists can achieve a reliable and efficient synthesis of 2,4,5-Trichlorophenylboronic acid, a key building block in modern organic synthesis.

Industrial Scale-Up and Process Optimization

Information directly pertaining to the industrial scale-up and process optimization for the synthesis of 2,4,5-trichlorophenylboronic acid is limited. General methodologies for the synthesis of arylboronic acids, such as the Grignard reaction with trialkyl borates, are well-established. However, specific parameters, challenges, and optimization strategies for the large-scale production of the 2,4,5-trichloro-substituted compound are not detailed in the available literature. For related compounds, such as p-chlorophenylboronic acid, alternative synthetic routes like the Friedel-Crafts reaction have been explored to potentially mitigate issues associated with Grignard or organolithium methods, such as cost and safety on an industrial scale. These alternative approaches, however, have not been specifically documented for 2,4,5-trichlorophenylboronic acid.

Derivatization Strategies of 2,4,5-Trichlorophenylboronic Acid for Enhanced Reactivity or Specific Applications

The derivatization of boronic acids is a common strategy to modify their properties for specific applications, most notably to enhance their utility in cross-coupling reactions like the Suzuki-Miyaura coupling. A primary derivatization method involves the conversion of the boronic acid to a boronic ester, such as a pinacol ester. This transformation can improve the compound's stability, solubility, and performance in catalytic cycles.

While these general derivatization principles are applicable, specific examples and detailed research findings on the derivatization of 2,4,5-trichlorophenylboronic acid are not readily found in the scientific literature. The reactivity of its derivatives would be crucial in applications such as the synthesis of complex organic molecules, where the 2,4,5-trichlorophenyl moiety is a desired structural component. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring would influence the electronic properties and, consequently, the reactivity of the boronic acid and its derivatives in cross-coupling reactions. However, without specific studies, any discussion on enhanced reactivity or specific applications remains speculative.

Due to the lack of specific data, no interactive data tables can be generated.

Mechanistic Investigations of 2,4,5 Trichlorophenylboronic Acid Reactivity

The Suzuki-Miyaura Cross-Coupling Reaction: A Primary Transformative Pathway

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of organoboron compounds with organic halides or triflates. libretexts.orgfishersci.comyoutube.com For 2,4,5-trichlorophenylboronic acid, this reaction facilitates the introduction of the 2,4,5-trichlorophenyl moiety onto a variety of molecular scaffolds. The general transformation involves the palladium-catalyzed reaction of the boronic acid with an organic halide (Ar-X), typically in the presence of a base.

The electron-withdrawing nature of the three chlorine atoms on the phenyl ring of 2,4,5-trichlorophenylboronic acid renders it an electron-poor coupling partner. This characteristic can present challenges, particularly in the transmetalation step of the catalytic cycle, and often necessitates the use of specialized catalytic systems to achieve high efficiency. mit.edu

The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to a palladium(0) complex. libretexts.orgyoutube.comharvard.edu This step involves the insertion of the palladium center into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate. The rate of oxidative addition is influenced by the nature of the halide, with reactivity generally following the trend I > Br > OTf > Cl. libretexts.org

Following oxidative addition, the transmetalation step occurs, which involves the transfer of the organic group from the boron atom to the palladium(II) center. libretexts.orgyoutube.com This step requires the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then reacts with the palladium(II) intermediate.

The electron-deficient nature of the 2,4,5-trichlorophenyl group can slow down the rate of transmetalation. Electron-withdrawing substituents decrease the nucleophilicity of the aryl group, making its transfer to the palladium center more difficult. Overcoming this challenge often requires careful selection of the base and reaction conditions. In some cases, the use of stronger bases or specific solvent systems can enhance the rate of this step. Studies on highly fluorinated arylboronic esters have provided insights into the transmetalation of electron-poor substrates, suggesting that the formation of a boronate species is a key intermediate. nih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com This step typically proceeds from a cis-isomeric palladium complex. libretexts.orgyoutube.com

The steric and electronic properties of the ligands on the palladium center play a crucial role in promoting reductive elimination. Bulky ligands can increase the orbital overlap on the metal, which facilitates this final step. libretexts.org For the coupling involving the sterically demanding 2,4,5-trichlorophenyl group, the architecture of the catalyst is paramount to ensure efficient reductive elimination and prevent side reactions.

The choice of catalyst is a determining factor in the success of Suzuki-Miyaura reactions, especially with challenging substrates like 2,4,5-trichlorophenylboronic acid. The catalyst's architecture, including the metal center and its associated ligands, directly impacts reaction efficiency, selectivity, and functional group tolerance.

The development of sophisticated palladium catalysts and ligands has been instrumental in expanding the scope of the Suzuki-Miyaura reaction to include electron-poor and sterically hindered substrates. nih.govchemrxiv.org For the coupling of polychlorinated phenylboronic acids, catalyst systems that can overcome the inherent low reactivity are essential.

Key features of effective ligands for this purpose include:

Electron-richness: To promote the oxidative addition of less reactive aryl chlorides.

Steric bulk: To facilitate reductive elimination and stabilize the active catalytic species.

Commonly employed ligand classes include bulky alkylphosphines and N-heterocyclic carbenes (NHCs). tcichemicals.com These ligands have demonstrated high efficacy in promoting the coupling of challenging substrates by enhancing the reactivity of the palladium center. The table below summarizes some advanced catalyst systems used for challenging Suzuki-Miyaura cross-coupling reactions, which are relevant for substrates like 2,4,5-trichlorophenylboronic acid.

| Catalyst/Precatalyst | Ligand | Substrate Type | Key Advantages |

|---|---|---|---|

| Pd(OAc)₂ / Pd₂(dba)₃ | Bulky Monophosphine Ligands (e.g., XPhos, SPhos) | Aryl chlorides, electron-poor boronic acids | High efficiency for challenging substrates, good functional group tolerance. rsc.org |

| [Pd(µ-Br)tBu₃P]₂ | P(tBu)₃ | Sterically hindered and electron-poor aryl halides | Effective for sterically demanding couplings. rsc.org |

| Pd-PEPPSI Complexes | N-Heterocyclic Carbene (NHC) | Aryl chlorides | High catalytic activity and stability. researchgate.net |

| Pd(OAc)₂ | Ad₂PⁿBu | Polychlorinated pyridines | Facilitates oxidative addition onto chloro-heterocycles. nih.gov |

Influence of Catalysis on Reaction Efficiency and Selectivity

Heterogeneous vs. Homogeneous Catalysis

The distinction between homogeneous and heterogeneous catalysis is crucial in the practical application of Suzuki-Miyaura reactions.

Homogeneous Catalysis: In most applications, the Suzuki-Miyaura reaction, including those that would involve 2,4,5-trichlorophenylboronic acid, employs a homogeneous catalyst system. This means the palladium catalyst, often a complex with phosphine (B1218219) ligands like Pd(PPh₃)₄, is dissolved in the reaction solvent along with the substrates. beilstein-journals.org This approach offers high activity and selectivity due to the well-defined nature of the catalytic species. The entire catalytic cycle, comprising oxidative addition, transmetalation, and reductive elimination, occurs in the liquid phase. libretexts.org

Heterogeneous Catalysis: To simplify product purification and catalyst recycling, heterogeneous systems have been developed. A common example is palladium supported on carbon (Pd/C). nih.gov In such systems, the reaction occurs on the surface of the solid catalyst. Continuous-flow reactors using packed-bed cartridges with resin-supported palladium catalysts represent an advanced application of heterogeneous catalysis, offering high efficiency and safety. mdpi.com While specific studies extensively detailing the use of 2,4,5-trichlorophenylboronic acid in heterogeneous systems are not prevalent, these systems are designed to be broadly applicable to a range of boronic acids. nih.govmdpi.com

Ligand-Free Approaches

The development of ligand-free Suzuki-Miyaura coupling reactions offers significant advantages by reducing costs and simplifying reaction conditions. These protocols are particularly relevant for the synthesis of biaryls and heterobiaryls. researchgate.netrsc.org

An efficient ligand-free Suzuki reaction has been developed using a simple palladium source, such as palladium(II) acetate (B1210297), often in an aqueous medium. researchgate.net For instance, the coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids proceeds in high yields without the need for specialized phosphine ligands. researchgate.net This methodology is notable for its environmental benefits and mild conditions. Similarly, heterogeneous Pd/C has been effectively used as a ligand-free catalyst for the synthesis of heteroaryl-aryl and heteroaryl-heteroaryl compounds. nih.gov These established ligand-free protocols provide a strong precedent for their successful application to electron-deficient partners like 2,4,5-trichlorophenylboronic acid.

Substrate Scope and Functional Group Tolerance with 2,4,5-Trichlorophenylboronic Acid

As an electron-deficient boronic acid, 2,4,5-trichlorophenylboronic acid is expected to be a competent coupling partner for a variety of organic halides and triflates. The Suzuki-Miyaura reaction is renowned for its broad substrate scope and high functional group tolerance. libretexts.org Generally, the reactivity of the halide partner follows the order I > Br > Cl. libretexts.org However, modern catalysts with bulky, electron-rich phosphine ligands have enabled the efficient coupling of even unreactive aryl chlorides. libretexts.org

The reaction tolerates a wide array of functional groups on both coupling partners, which is a significant advantage. While a specific substrate scope table for 2,4,5-trichlorophenylboronic acid is not available in the cited literature, the table below illustrates the general scope of Suzuki-Miyaura couplings based on reactions with analogous boronic acids and various aryl halides.

| Aryl Halide Partner | Boronic Acid Partner | Typical Conditions | Product Yield | Reference |

|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd/WA30, NaOH, H₂O/Dioxane, 60°C | 74% | mdpi.com |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂, Na₂CO₃, H₂O/DMF, 100°C | 94% | researchgate.net |

| 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂, Na₂CO₃, H₂O/DMF, 100°C | 96% | researchgate.net |

| 4-Chlorobenzonitrile | 2-Furan-2-yltrifluoroborate | Pd(OAc)₂, SPhos, K₃PO₄, n-BuOH, 100°C | 93% | |

| 4-Iodonitrobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂, K₂CO₃, PEG-400, 140°C | 92% | researchgate.net |

Regioselectivity and Stereoselectivity in Suzuki-Miyaura Couplings

When substrates contain multiple, chemically distinct halogen atoms, the Suzuki-Miyaura coupling can proceed with high regioselectivity. This selectivity is governed by the electronic and steric properties of the carbon-halogen bonds.

In polyhalogenated systems, oxidative addition of palladium typically occurs at the most electron-deficient and sterically accessible position. For example, studies on the sequential Suzuki-Miyaura couplings of N-protected 2,4,5-tribromoimidazoles have shown a distinct order of reactivity, with the C2 position coupling first, followed by C5, and finally C4. nih.gov This predictable selectivity allows for the modular synthesis of complex, multisubstituted heterocycles. nih.gov Similarly, in 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, arylation occurs preferentially at the C4 position over the C2 and C6 positions. sci-hub.se This inherent regioselectivity is a powerful tool for directing the synthesis of specific isomers.

Stereoselectivity in Suzuki-Miyaura couplings is most prominently observed in the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. The coupling of ortho-substituted phenylboronic acids with substituted aryl halides can lead to the formation of axially chiral biaryls. beilstein-journals.org The distribution of the resulting atropisomers can be influenced by factors such as chelation effects from ortho-substituents (e.g., a methoxy (B1213986) group) that can coordinate to the palladium center during the catalytic cycle. beilstein-journals.org

Side Reactions and Strategies for Mitigation (e.g., Proto-deboronation)

A significant side reaction that can diminish the efficiency of Suzuki-Miyaura couplings is the proto-deboronation of the organoboron reagent. wikipedia.org This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying the boronic acid. wikipedia.org

Arylboronic acids bearing strongly electron-withdrawing groups, such as 2,4,5-trichlorophenylboronic acid, are particularly susceptible to this decomposition pathway, especially under the basic conditions required for the coupling reaction. acs.orgrsc.org Mechanistic studies have revealed that base-catalyzed proto-deboronation can proceed through the formation of a transient aryl anion for highly electron-deficient arenes. acs.org

Several strategies have been developed to mitigate proto-deboronation:

Use of Highly Active Catalysts: Employing highly active palladium precatalysts and bulky, electron-rich phosphine ligands can accelerate the rate of the desired cross-coupling reaction to such an extent that it outcompetes the slower proto-deboronation pathway. mit.edu

Slow-Release Strategies: This approach utilizes "masked" forms of the boronic acid, such as N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates. wikipedia.orgrsc.orgbris.ac.uk These derivatives are more stable under the reaction conditions and slowly hydrolyze to release a low concentration of the free boronic acid into the reaction mixture. This minimizes the concentration of the vulnerable boronic acid at any given time, thus suppressing its decomposition while still allowing the desired coupling to proceed. bris.ac.uk

Optimized Reaction Conditions: The choice of base and solvent can be critical. For instance, using fluoride (B91410) bases like cesium fluoride (CsF) has been shown to be effective in minimizing proto-deboronation in challenging couplings. rsc.org

2,4,5-Trichlorophenylboronic Acid as a Lewis Acid Catalyst

Beyond its role as a nucleophilic partner in cross-coupling, 2,4,5-trichlorophenylboronic acid has potential as an organocatalyst, functioning as a Lewis acid. Arylboronic acids, particularly those with electron-withdrawing substituents that enhance their Lewis acidity, can catalyze a variety of organic transformations. nih.govacs.orgresearchgate.net

Catalytic Role in Dehydration Reactions

The Lewis acidic nature of electron-deficient arylboronic acids makes them effective catalysts for dehydration reactions. This has been demonstrated in several contexts, including dehydrative amidations and alcohol activations.

One of the most powerful applications is in the direct dehydrative condensation of carboxylic acids and amines to form amides. Research has shown that 2,4-bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for this transformation. rsc.org The ortho-substituent on the boronic acid plays a key role in accelerating the amidation. rsc.org Given the similar electronic properties, 2,4,5-trichlorophenylboronic acid is expected to exhibit analogous catalytic activity.

Arylboronic acids also catalyze dehydrative reactions of alcohols. acs.orgnih.gov The mechanism is believed to proceed via a Sₙ1-type pathway where the boronic acid activates the alcohol's hydroxyl group, facilitating its departure as water and forming a carbocation intermediate. This intermediate can then be trapped by various nucleophiles, enabling C-C and C-O bond formation. acs.orgresearchgate.net This catalytic activity has been harnessed for reactions such as the racemization of chiral alcohols, C-alkylation of 1,3-dicarbonyl compounds, and etherification reactions. nih.govacs.org

Promotion of Carbonyl Condensation Reactions

2,4,5-Trichlorophenylboronic acid can function as a Lewis acid catalyst to promote carbonyl condensation reactions, such as the Knoevenagel and aldol-type reactions. wikipedia.orgwikipedia.org The electron-withdrawing nature of the three chlorine atoms on the phenyl ring enhances the Lewis acidity of the boron center, allowing it to effectively activate carbonyl groups.

In a typical Knoevenagel condensation, an active hydrogen compound undergoes a nucleophilic addition to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgorganic-chemistry.org The reaction is often catalyzed by a weak base, but Lewis acids can also promote the reaction by coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the nucleophile (an enolate or enol). masterorganicchemistry.comasianpubs.org

Similarly, in the aldol (B89426) reaction, a key step is the nucleophilic addition of an enol or enolate to an aldehyde or ketone. wikipedia.orgbyjus.com Acid catalysis facilitates this process in three main ways: it promotes the formation of the enol tautomer (the nucleophile), activates the receiving carbonyl group via protonation, and facilitates the final dehydration step by converting the hydroxyl group into a better leaving group (water). masterorganicchemistry.comyoutube.com As a Lewis acid, 2,4,5-trichlorophenylboronic acid can activate the carbonyl electrophile, analogous to the role of a Brønsted acid, thereby accelerating the condensation. byjus.com

Table 1: Representative Carbonyl Condensation Reactions This table illustrates the general types of condensation reactions where a Lewis acid catalyst like 2,4,5-trichlorophenylboronic acid could be applied.

| Reaction Type | Carbonyl Compound | Active Methylene / Enolizable Compound | Typical Product |

|---|---|---|---|

| Knoevenagel Condensation | Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile |

| Aldol Condensation | Acetaldehyde | Acetaldehyde (forms enolate) | Crotonaldehyde (after dehydration) |

| Doebner Modification | Acrolein | Malonic acid | trans-2,4-Pentadienoic acid |

Facilitation of Amidation and Acylation Reactions

Arylboronic acids, particularly those bearing electron-withdrawing substituents like 2,4,5-trichlorophenylboronic acid, are effective catalysts for the direct amidation and acylation of carboxylic acids with amines. researchgate.netorgsyn.org This dehydrative condensation provides a powerful alternative to methods requiring pre-activation of the carboxylic acid.

The catalytic cycle is understood to proceed through several key steps. rsc.org

Formation of Acyloxyboronic Acid Intermediate : The reaction initiates with the condensation of the carboxylic acid and the arylboronic acid to form a mono(acyloxy)boronic acid intermediate. rsc.orgrsc.org This step is a reversible equilibrium where a molecule of water is eliminated. Theoretical studies indicate this step is kinetically easy but thermodynamically unfavorable, making the removal of water, often with molecular sieves, essential to drive the reaction forward. researchgate.netrsc.org

Nucleophilic Attack : The amine then performs a nucleophilic attack on the carbonyl carbon of the acyloxyboronic acid intermediate. The electron-deficient nature of the boronic acid enhances the electrophilicity of this carbonyl group.

Amide Formation and Catalyst Regeneration : This attack leads to the formation of a tetracoordinate intermediate which subsequently collapses, cleaving the C-O bond of the acyloxy moiety to release the final amide product and regenerate the boronic acid catalyst. researchgate.netrsc.org

The high catalytic activity of boronic acids with electron-withdrawing groups, such as 2,4,5-trichlorophenylboronic acid or 3,4,5-trifluorophenylboronic acid, stems from the increased Lewis acidity of the boron atom, which facilitates the initial activation of the carboxylic acid. orgsyn.orgrsc.org

Table 2: Arylboronic Acid-Catalyzed Amidation Findings

| Catalyst | Key Mechanistic Feature | Significance | Reference |

|---|---|---|---|

| Arylboronic Acids (general) | Formation of mono(acyloxy)boronic acid intermediate is kinetically facile but thermodynamically unfavorable. | Highlights the necessity of water removal to achieve overall transformation. | researchgate.netrsc.org |

| ortho-Iodophenylboronic Acid | High catalytic activity attributed to steric effects and orbital interactions between iodine and boron atoms. | Demonstrates that ortho-substituents can play a crucial role in catalytic efficiency. | rsc.org |

| 2,4-Bis(trifluoromethyl)phenylboronic acid | Ortho-substituent prevents coordination of the amine to the boron atom of the active species, accelerating amidation. | Suggests a strategy for designing more effective catalysts by sterically shielding the boron center. | rsc.org |

Applications in Alkylation and Cycloaddition Processes

Alkylation Reactions Electron-deficient arylboronic acids serve as potent catalysts for dehydrative C-alkylation reactions, particularly in Friedel-Crafts type processes where alcohols act as the electrophiles. nih.gov This methodology allows for the formation of new carbon-carbon bonds with water as the sole byproduct. 2,4,5-Trichlorophenylboronic acid, with its enhanced Lewis acidity, is well-suited for this role. The catalytic mechanism involves the activation of the alcohol's C-O bond by the boronic acid, facilitating its ionization. nih.govrsc.org This generates a carbocationic intermediate that is then attacked by a carbon nucleophile, such as an electron-rich arene or a 1,3-dicarbonyl compound, to yield the alkylated product. nih.govresearchgate.net

Cycloaddition Reactions The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for constructing six-membered rings. wikipedia.orgmasterorganicchemistry.com The reaction rate and selectivity can be significantly enhanced by Lewis acid catalysis. organic-chemistry.org Lewis acids function by coordinating to the dienophile, which typically bears an electron-withdrawing group. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO). organic-chemistry.org

Given its Lewis acidic character, 2,4,5-trichlorophenylboronic acid can act as a catalyst for Diels-Alder reactions. By coordinating to the carbonyl oxygen of an α,β-unsaturated aldehyde or ketone (a common dienophile), it increases the dienophile's reactivity and can influence the stereochemical outcome of the cycloaddition. nih.gov

Other Coupling Reactions involving 2,4,5-Trichlorophenylboronic Acid (e.g., Chan-Lam Coupling)

Beyond its use in Suzuki coupling, 2,4,5-trichlorophenylboronic acid is a valuable substrate in other cross-coupling reactions, most notably the Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling). wikipedia.orgorganic-chemistry.org This reaction forms aryl-heteroatom bonds, typically C-N or C-O bonds, through the copper-catalyzed cross-coupling of an arylboronic acid with an N-H or O-H containing nucleophile, such as an amine, amide, or alcohol. nih.govorganic-chemistry.org

The Chan-Lam coupling offers a significant advantage over similar transformations like the Buchwald-Hartwig amination (which uses palladium) or the traditional Ullmann condensation (which often requires harsh conditions), as it can be performed under mild conditions, frequently at room temperature and open to the air. wikipedia.orgorganic-chemistry.orgyoutube.com

The generally accepted mechanism involves a Cu(II) precatalyst. The key steps are:

Ligand Exchange/Coordination : The N-H or O-H nucleophile coordinates to the copper(II) center.

Transmetalation : The aryl group from the boronic acid is transferred from boron to the copper center, forming an aryl-copper intermediate.

Reductive Elimination : A copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate is proposed to undergo reductive elimination to form the desired C-N or C-O bond and a Cu(I) species. wikipedia.org

Catalyst Reoxidation : The resulting Cu(I) is reoxidized back to the active Cu(II) state, often by atmospheric oxygen, to complete the catalytic cycle. organic-chemistry.org

The reaction tolerates a wide range of functional groups on both the boronic acid and the nucleophile. organic-chemistry.orgrsc.org Electron-deficient arylboronic acids can be challenging substrates in some cases, but electrochemical methods have been developed to overcome this limitation. researchgate.net

Table 3: Examples of Chan-Lam Coupling Reactions This table provides representative examples illustrating the scope of the Chan-Lam coupling.

| Arylboronic Acid | Nucleophile | Catalyst System | Product Type |

|---|---|---|---|

| Phenylboronic acid | Aniline | Cu(OAc)₂, Pyridine (B92270) | Diphenylamine |

| Arylboronic acids | Imidazoles | Cu(II) triflate, Ligand | N-Arylimidazole |

| Cyclopropylboronic acid | Phenols | Cu(OAc)₂, 1,10-phenanthroline | Cyclopropyl aryl ether |

| Arylboronic acids | Primary Alkylamines | Cu(OAc)₂, 2,6-Lutidine | N-Alkyl aniline |

Advanced Synthetic Applications of 2,4,5 Trichlorophenylboronic Acid

Construction of Biaryl Architectures

The synthesis of biaryl motifs is a cornerstone of modern organic chemistry, as these structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The most powerful and reliable method for constructing biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. rsc.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an organoboron reagent, such as a boronic acid. youtube.comlibretexts.org

2,4,5-Trichlorophenylboronic acid serves as an effective nucleophilic partner in these reactions, providing the 2,4,5-trichlorophenyl moiety to the resulting biaryl structure. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. youtube.com The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. youtube.comorganic-chemistry.org

While boronic acids are generally stable and easy to handle, alternatives like organotrifluoroborates have also been developed to expand the versatility of the Suzuki coupling. youtube.com The synthesis of biaryls using 2,4,5-trichlorophenylboronic acid can be achieved with various aryl halides, including electron-rich and electron-deficient systems, using different palladium or nickel-based catalytic systems. organic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling for Biaryl Synthesis

| Aryl Halide Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Bromo-benzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 2,4,5-Trichlorobiphenyl |

| 4-Iodo-toluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 4'-Methyl-2,4,5-trichlorobiphenyl |

| 1-Bromo-4-nitrobenzene | NiCl₂(dppf) | K₃PO₄ | Dioxane | 4'-Nitro-2,4,5-trichlorobiphenyl |

Synthesis of Diverse Heterocyclic Compounds

The introduction of the 2,4,5-trichlorophenyl group into heterocyclic systems is a key strategy for developing new bioactive molecules. The Suzuki-Miyaura coupling is the principal method for achieving this transformation, enabling the formation of C-C bonds between the boronic acid and a halogenated heterocycle. nih.gov

Pyridine-containing biaryls are ubiquitous scaffolds in medicinal chemistry and materials science. nih.gov The synthesis of 2-arylpyridines can be effectively accomplished via the Suzuki-Miyaura cross-coupling of 2-halopyridines with arylboronic acids. claremont.eduresearchgate.net In this context, 2,4,5-trichlorophenylboronic acid can be coupled with various chloropyridines or bromopyridines to furnish the corresponding 2-(2,4,5-trichlorophenyl)pyridine derivatives.

The reaction conditions are adaptable, with various palladium catalysts and bases proving effective. researchgate.netresearchgate.net For instance, palladium acetate (B1210297) in the absence of a ligand has been used for the efficient coupling of arylboronic acids with 2,3,5-trichloropyridine (B95902) in an aqueous phase, highlighting the robustness of this methodology even with polychlorinated substrates. researchgate.net The synthesis of more complex structures, such as 2,4,6-triaryl pyridines, often involves one-pot condensation reactions, but the targeted introduction of a specific aryl group like 2,4,5-trichlorophenyl is best achieved via cross-coupling. researchgate.netorgchemres.org

Table 2: Synthesis of 2-(2,4,5-Trichlorophenyl)pyridine Derivatives

| Pyridine (B92270) Halide | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 2-(2,4,5-Trichlorophenyl)pyridine |

| 2-Chloropyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 2-(2,4,5-Trichlorophenyl)pyridine |

| 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 4-Methyl-2-(2,4,5-trichlorophenyl)pyridine |

The quinazoline (B50416) moiety is a privileged scaffold found in numerous biologically active compounds, including approved anticancer drugs like gefitinib (B1684475) and erlotinib. nih.govnih.gov Consequently, methods for the functionalization of the quinazoline core are of significant interest. Palladium-catalyzed cross-coupling reactions provide a powerful tool for this purpose.

A versatile strategy for creating highly substituted quinazolines involves the sequential, regioselective Suzuki coupling of polyhalogenated quinazolines with arylboronic acids. nih.gov For example, a substrate like 2,4,7-trichloroquinazoline (B1295576) can be selectively coupled with an arylboronic acid at different positions by carefully choosing the reaction conditions or using protecting groups. By employing 2,4,5-trichlorophenylboronic acid in such a sequence, novel and complex quinazoline derivatives bearing this specific substitution pattern can be synthesized, providing access to focused libraries for drug discovery. nih.gov

Nitrogen-containing heterocycles, particularly triazoles, are fundamental building blocks in medicinal chemistry, forming the core of agents with anticancer, antiviral, and antimicrobial properties. ekb.egresearchgate.netdergipark.org.tr The functionalization of triazole rings with aryl groups is a common strategy to modulate their biological activity.

The Suzuki-Miyaura reaction is a viable method for creating aryl-triazole linkages. The coupling of halo-triazoles (e.g., 4-bromo-1,2,3-triazole) with 2,4,5-trichlorophenylboronic acid under palladium catalysis can yield the corresponding 4-(2,4,5-trichlorophenyl)-1,2,3-triazole. This approach allows for the direct installation of the trichlorophenyl moiety onto the pre-formed heterocyclic core, which is a highly efficient and modular synthetic strategy. researchgate.net The resulting scaffolds, such as 1,2,4-triazolo[1,5-a]pyrimidines, are recognized as significant in drug discovery. ekb.eg

Synthesis of Complex Organic Scaffolds for Drug Discovery and Fine Chemicals

The incorporation of the 2,4,5-trichlorophenyl group into various molecular frameworks is a key strategy in the design of complex organic scaffolds for drug discovery and the synthesis of fine chemicals. The resulting aryl-heterocyclic and biaryl structures often exhibit potent and specific biological activities.

For example, quinazoline derivatives are known to act as potent kinase inhibitors, and the introduction of specific aryl groups via Suzuki coupling is a critical step in tuning their selectivity and potency. nih.govnih.gov Similarly, pyridine-based scaffolds are central to the development of new therapeutics, and their biological profiles are heavily influenced by the nature of their aryl substituents. mdpi.com The triazole scaffold is another prominent pharmacophore, and its derivatives are explored for a wide range of therapeutic applications, including as anticancer and antiparasitic agents. ekb.egdergipark.org.tr

The use of 2,4,5-trichlorophenylboronic acid allows synthetic chemists to access novel chemical space by introducing a unique electronic and steric profile into these privileged scaffolds, potentially leading to the discovery of new drug candidates with improved efficacy and selectivity. researchgate.net

Continuous Flow Synthesis and Microwave-Assisted Reactions utilizing 2,4,5-Trichlorophenylboronic Acid

Modern synthetic chemistry increasingly relies on enabling technologies like microwave irradiation and continuous flow processing to improve reaction efficiency, safety, and scalability. 2,4,5-Trichlorophenylboronic acid is compatible with these advanced methods, particularly for Suzuki-Miyaura cross-coupling reactions.

Microwave-Assisted Reactions: Microwave heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.gov This technique has been successfully applied to Suzuki couplings, including those involving complex substrates. Microwave-assisted protocols for the coupling of arylboronic acids with aryl halides, including polychlorinated pyrimidines, have been developed, demonstrating high yields in very short reaction times. nih.govsemanticscholar.org These methods often use aqueous solvent systems, aligning with the principles of green chemistry. nih.gov The combination of microwave heating with fluorous separation techniques offers a strategy for high-throughput synthesis and purification. nih.gov

Table 3: Microwave-Assisted Suzuki Coupling with Arylboronic Acids

| Coupling Partners | Catalyst | Conditions | Time | Yield | Ref |

|---|---|---|---|---|---|

| 4-Bromoacetophenone + Phenylboronic acid | Pyridine-Pyrazole/Pd(II) | 120 °C, 60 W | 2 min | High | nih.gov |

| Aryl perfluorooctylsulfonate + 4-Methoxyboronic acid | Pd(dppf)Cl₂ | 130 °C, 150 W | 10 min | Good | nih.gov |

| 2,4-Dichloropyrimidine + Arylboronic acid | Pd(PPh₃)₄ | 150 °C | 10-30 min | Good-Excellent | semanticscholar.org |

Continuous Flow Synthesis: Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates, and straightforward scalability. While specific examples detailing the continuous flow coupling of 2,4,5-trichlorophenylboronic acid are not prevalent, the technology is well-suited for such transformations. Continuous flow methods have been established for the safe and rapid synthesis of boronic acids and for performing Suzuki-Miyaura reactions, demonstrating the high potential for applying this technology to syntheses involving 2,4,5-trichlorophenylboronic acid to produce biaryl and heterocyclic targets on a larger scale.

Applications in Materials Science Research

Development of Novel Polymeric Materials

The incorporation of boronic acids into polymer structures is a known strategy to create materials with improved functionalities. However, specific research focusing on 2,4,5-Trichlorophenylboronic acid in this context is not widely reported.

Enhancement of Thermal Stability and Mechanical Properties

The formation of such cross-linked networks could also theoretically improve the mechanical properties of the polymer, such as its stiffness and strength, by creating a more rigid three-dimensional structure. However, without specific experimental data for 2,4,5-Trichlorophenylboronic acid, these remain theoretical possibilities based on the known behavior of the boronic acid functional group.

Incorporation into Polymer Matrices for Functional Materials

Fabrication of Nanocomposites

Nanocomposites, which are materials composed of a polymer matrix with dispersed nanoparticles, often exhibit enhanced properties compared to the neat polymer. The use of functionalized nanoparticles or the modification of the polymer matrix with specific chemical groups can improve the dispersion of the nanofillers and the interfacial adhesion between the filler and the matrix.

While boronic acid-functionalized nanoparticles have been explored for various applications, there is a lack of specific studies on the use of 2,4,5-Trichlorophenylboronic acid in the fabrication of nanocomposites. Theoretically, it could be used to functionalize either the nanoparticle surface or the polymer matrix to promote better interaction and, consequently, improved material properties.

Role in Photoelectric and Electronic Materials

The development of organic materials for photoelectric and electronic applications is a rapidly growing field of research. The electronic properties of organic molecules can be tuned by introducing different functional groups. The three chlorine atoms on the phenyl ring of 2,4,5-Trichlorophenylboronic acid are electron-withdrawing, which would significantly alter the electronic nature of the phenylboronic acid moiety.

This modification could potentially be exploited in the design of new organic semiconductors or other components of electronic devices. For instance, it could be used as a building block in the synthesis of conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The boronic acid group itself can also participate in cross-coupling reactions, such as the Suzuki coupling, which is a powerful tool for the synthesis of many organic electronic materials. Despite this potential, there is a scarcity of published research specifically investigating the role and performance of 2,4,5-Trichlorophenylboronic acid in photoelectric and electronic materials.

Medicinal Chemistry Research and Development

Role in Drug Design and Discovery Pipelines

2,4,5-Trichlorophenylboronic acid and its structural motifs serve as important components in the initial phases of drug discovery, particularly in the construction of compound libraries for high-throughput screening (HTS). medchemexpress.comnih.gov These libraries are vast collections of diverse small molecules that are screened against biological targets to identify "hits"—compounds that show activity and can serve as starting points for drug development programs. medchemexpress.comnih.gov

Commercial and proprietary screening libraries often include a wide array of chemical scaffolds to maximize the chances of finding a hit. medchemexpress.comnih.gov Boronic acids, as a class, are included in specialized collections like the Boronic Acid Compound Library, which contains 155 distinct compounds. medchemexpress.com The inclusion of a "trichloroaryl" unit in a compound identified from initial file screening highlights the role of this specific chemical feature in discovery pipelines. nih.gov This "hit" compound demonstrated potent inhibitory activity against the NaV1.8 sodium channel, underscoring the value of including such chlorinated aromatic structures in screening collections to uncover novel therapeutic leads. nih.gov

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

2,4,5-Trichlorophenylboronic acid is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govcapes.gov.br This reaction is a powerful and versatile method for forming carbon-carbon bonds, especially for creating biaryl and heteroaryl structures, which are prevalent in many pharmaceuticals and bioactive compounds. nih.govcapes.gov.brherts.ac.uk

The Suzuki reaction's popularity stems from its mild reaction conditions and high tolerance for various functional groups. nih.gov In a typical application, an arylboronic acid, such as 2,4,5-trichlorophenylboronic acid, is reacted with an aryl or heteroaryl halide to produce a more complex molecule. For instance, research has demonstrated the efficient synthesis of 3,5-dichloro-2-arylpyridines by coupling various arylboronic acids with 2,3,5-trichloropyridine (B95902). capes.gov.br These resulting pyridine (B92270) derivatives are valuable intermediates for pharmaceuticals and herbicides. capes.gov.br This highlights how 2,4,5-trichlorophenylboronic acid can be used to introduce the 2,4,5-trichlorophenyl group into a target molecule, a key step in the synthesis of novel, potentially bioactive compounds.

Exploration in Boron Neutron Capture Therapy (BNCT) Modalities

Boron Neutron Capture Therapy (BNCT) is a binary radiation therapy that uses a boron-containing drug that selectively accumulates in tumor cells. nih.govthno.orgyoutube.com When the tumor is irradiated with a low-energy neutron beam, the non-radioactive boron-10 (B1234237) (¹⁰B) isotope captures a neutron and undergoes a nuclear fission reaction, releasing highly destructive alpha particles and lithium-7 (B1249544) nuclei. nih.govthno.org These particles have a very short range, confining the damage primarily to the cancer cells that have taken up the boron agent. nih.gov

The success of BNCT is critically dependent on the development of boron delivery agents that can achieve a high concentration in tumors relative to surrounding normal tissue. thno.org The two most studied and clinically used agents are boronophenylalanine (BPA) and sodium borocaptate (BSH). nih.govthno.org Despite extensive research into new boron delivery agents, including liposomes and nanoparticles, a review of the available scientific literature provides no evidence that 2,4,5-trichlorophenylboronic acid has been specifically investigated or utilized as a boron delivery agent in BNCT research. youtube.comcapes.gov.brresearchgate.net

Derivatives as Enzyme Inhibitors (e.g., Beta-Lactamase)

The rise of antibiotic resistance has spurred the development of new β-lactamase inhibitors to protect β-lactam antibiotics from enzymatic degradation by bacteria. Boronic acids have emerged as a crucial class of non-β-lactam inhibitors that can effectively neutralize serine-β-lactamases (SBLs) and, in some cases, metallo-β-lactamases (MBLs). nih.govnih.gov

The design of advanced boronic acid-based inhibitors, such as vaborbactam (B611620) and the investigational agent QPX7728, involves modifying a core boronic acid structure to enhance potency and broaden the spectrum of activity. nih.govnih.gov Structure-activity relationship (SAR) studies are central to this process, where different substituents are systematically added to a lead compound to optimize its inhibitory properties. While no specific synthesis of a β-lactamase inhibitor starting directly from 2,4,5-trichlorophenylboronic acid is detailed in the reviewed literature, the principles of inhibitor design suggest it could be a candidate for such SAR studies. The trichlorophenyl group represents a distinct substitution pattern that medicinal chemists could explore to modulate the compound's interaction with the enzyme's active site.

| Inhibitor | Core Structure | Target Enzymes | Significance |

|---|---|---|---|

| Vaborbactam | Bicyclic boronate | Class A and C Serine-β-Lactamases (e.g., KPC) | Clinically approved in combination with meropenem. nih.gov |

| QPX7728 | Bicyclic boronate | Broad spectrum, including Class A, C, D (OXA), and B (metallo) enzymes. nih.gov | Investigational agent with a remarkably broad spectrum of inhibition. nih.govnih.gov |

Modulation of Ion Channels (e.g., NaV1.8 Sodium Channel)

The voltage-gated sodium channel NaV1.8 is a genetically validated target for the treatment of pain, as it is predominantly expressed in peripheral sensory neurons. nih.govasinex.com Developing selective blockers for NaV1.8 is a major goal in analgesic drug discovery. asinex.comorientjchem.org

Screening of compound libraries has identified molecules containing a "trichloroaryl" unit as potent inhibitors of the NaV1.8 channel. nih.gov In one study, a hit compound from an initial screen featured a trichloroaryl group, which led to a medicinal chemistry campaign to optimize a new series of NaV1.8 modulators. nih.gov The research involved synthesizing and evaluating various analogs, including compounds with a 2,3,5-trichlorophenyl group, to understand the structure-activity relationship. nih.gov This work demonstrates that the 2,4,5-trichlorophenyl moiety is a relevant and promising scaffold for designing selective NaV1.8 inhibitors for pain management.

| Finding | Implication for 2,4,5-Trichlorophenylboronic Acid | Reference |

|---|---|---|

| A "trichloroaryl" unit was identified in a hit compound from a screening library for NaV1.8 inhibition. | Demonstrates that this chemical motif is a valid starting point for developing NaV1.8 inhibitors. | nih.gov |

| Analogs with a 2,3,5-trichlorophenyl group were synthesized and tested to explore the structure-activity relationship. | Shows that specific trichlorinated phenyl structures are actively being investigated in the design of NaV1.8 modulators. | nih.gov |

Computational and Theoretical Studies on 2,4,5 Trichlorophenylboronic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure of a molecule. These calculations can determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting a molecule's reactivity, stability, and the nature of its interactions with other chemical species.

Despite the utility of these methods, there is a notable absence of published research detailing specific quantum chemical calculations for 2,4,5-trichlorophenylboronic acid. Such studies would provide valuable insights into how the three chlorine substituents on the phenyl ring influence the electronic properties of the boronic acid group, thereby affecting its acidity and its performance in reactions such as the Suzuki-Miyaura coupling.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, from conformational changes to their interactions with surrounding solvent molecules or larger biological macromolecules. These simulations can predict the preferred three-dimensional structures of 2,4,5-trichlorophenylboronic acid and how these structures fluctuate over time.

A search of the current scientific literature did not yield any specific molecular modeling or dynamics simulation studies for 2,4,5-trichlorophenylboronic acid. Such research would be beneficial for understanding its physical properties, such as solubility and crystal packing, as well as for providing a dynamic picture of its interaction with reaction partners or biological targets.

Computational Studies on Reaction Mechanisms

Computational studies are instrumental in mapping out the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For boronic acids, a key area of interest is the mechanism of the Suzuki-Miyaura cross-coupling reaction.

While no dedicated computational studies on the reaction mechanisms of 2,4,5-trichlorophenylboronic acid have been found, experimental observations provide a starting point for potential computational investigations. For instance, in the Suzuki-Miyaura coupling of 2,4,5-trichlorophenylboronic acid with methyl 6-amino-5-bromopyridine-2-carboxylate, it was noted that the reaction proceeds effectively at room temperature when water is added. researchgate.netresearchgate.netresearchgate.net In contrast, anhydrous conditions resulted in a much slower reaction, and the presence of water in mixtures with insufficient active catalyst led to significant proto-deboronation, a common side reaction. researchgate.netresearchgate.netresearchgate.net

These experimental findings suggest that computational modeling could be employed to elucidate the precise role of water in the catalytic cycle, investigate the energetics of the desired coupling pathway versus the proto-deboronation side reaction, and explain the observed acceleration of the reaction rate.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are crucial in the fields of medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. These analyses typically involve synthesizing and testing a series of related compounds to build a predictive model.

There are currently no published SAR or SPR studies specifically focused on 2,4,5-trichlorophenylboronic acid. The development of such relationships would require the synthesis and evaluation of a library of analogous compounds with systematic variations in the substitution pattern of the phenyl ring.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might bind to a protein target.

A review of the literature indicates a lack of specific molecular docking studies involving 2,4,5-trichlorophenylboronic acid as a ligand. Such studies would require a specific biological target to be identified and would be instrumental in predicting the binding affinity and interaction modes of the compound, thereby guiding the development of new therapeutic agents.

Environmental Fate and Methodological Research

Methodologies for Investigating Environmental Degradation Pathways

Understanding how 2,4,5-Trichlorophenylboronic acid breaks down in the environment is fundamental to predicting its long-term impact. Methodologies to investigate these degradation pathways primarily focus on photochemical and biological processes.

Photochemical degradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. For arylboronic acids, photooxidation can be a significant degradation pathway. Studies on phenylboronic acid have shown that it can be converted to phenol through photocatalytic processes researchgate.net. This transformation suggests that the carbon-boron bond is susceptible to cleavage under the influence of light and a suitable photocatalyst.

Irradiation experiments: Exposing aqueous solutions of 2,4,5-Trichlorophenylboronic acid to simulated or natural sunlight.

Photocatalysts: Utilizing catalysts such as titanium dioxide (TiO2) to enhance the degradation rate.

Product identification: Using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the degradation products, which would likely include 2,4,5-trichlorophenol.

Kinetic analysis: Determining the rate of degradation under various conditions (e.g., pH, light intensity, catalyst concentration) to model its environmental persistence.

Bioremediation utilizes microorganisms to break down environmental pollutants. The microbial metabolism of organoboron compounds is an area of active research. Studies have demonstrated that certain bacteria can metabolize arylboronic acids. For instance, Arthrobacter nicotinovorans strain PBA has been shown to metabolize phenylboronic acid, converting it to phenol nih.gov. The mechanism involves an oxygenase-mediated cleavage of the carbon-boron bond nih.gov. The resulting phenol can then be further degraded to catechol and enter central metabolic pathways nih.gov.

Research methodologies to investigate the bioremediation and microbial metabolism of 2,4,5-Trichlorophenylboronic acid would include:

Enrichment and isolation of degrading microorganisms: Sourcing bacteria from contaminated soils or water and culturing them in the presence of 2,4,5-Trichlorophenylboronic acid as a sole carbon source.

Degradation assays: Monitoring the disappearance of the parent compound and the appearance of metabolites in microbial cultures over time.

Enzyme assays: Identifying and characterizing the specific enzymes responsible for the cleavage of the carbon-boron bond.

Genetic analysis: Identifying the genes encoding the metabolic pathway to understand the genetic basis of the degradation.

Halogenated phenylboronic acids have also been investigated for their antibacterial properties, which could influence the microbial communities involved in their degradation frontiersin.org.

Application of Multimedia Fate Models for Environmental Behavior Prediction

Multimedia fate models are computational tools used to predict the environmental distribution and persistence of chemicals. These models divide the environment into interconnected compartments, such as air, water, soil, and sediment, and simulate the transport and transformation of a chemical within and between these compartments.

Several well-established multimedia fate models could be applied to predict the environmental behavior of 2,4,5-Trichlorophenylboronic acid, including:

SimpleBox: A model that simulates the fate of chemicals on regional, continental, and global scales cefic-lri.org.

EQuilibrium Criterion (EQC) model: A fugacity-based model that predicts the partitioning of a chemical in a standardized model environment.

Total Risk Integrated Methodology (TRIM.FaTE): A comprehensive model developed by the U.S. Environmental Protection Agency (EPA) to assess the fate and transport of pollutants epa.gov.

To apply these models to 2,4,5-Trichlorophenylboronic acid, key physicochemical properties of the compound are required as input parameters. These include:

| Property | Value | Significance in Fate Modeling |

|---|---|---|

| Molecular Weight | 225.3 g/mol nih.gov | Influences diffusion and transport rates. |

| Water Solubility | Data not readily available | Determines partitioning between water and other compartments. |

| Vapor Pressure | Data not readily available | Governs volatilization from soil and water. |

| Octanol-Water Partition Coefficient (Kow) | Data not readily available | Indicates potential for bioaccumulation in organisms. |

| Henry's Law Constant | Data not readily available | Describes the partitioning between air and water. |

Analytical Techniques for Environmental Monitoring and Quantification

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of 2,4,5-Trichlorophenylboronic acid in environmental samples. The primary techniques employed are chromatography and spectrometry.

Chromatographic methods are used to separate the target analyte from complex environmental matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds, including boronic acids waters.comwaters.com. For the analysis of 2,4,5-Trichlorophenylboronic acid, a reverse-phase HPLC method would likely be employed, using a C18 or similar column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with potential pH adjustment to optimize separation waters.com.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Boronic acids themselves are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is often required to convert the boronic acid into a more volatile derivative, such as a boronate ester chromatographyonline.com. This derivative can then be analyzed by GC, often coupled with a mass spectrometer for detection.

Spectrometric techniques are used for the detection and quantification of the analyte after chromatographic separation.

Mass Spectrometry (MS): MS is a powerful detection technique that can be coupled with either GC or HPLC (LC-MS). It provides high sensitivity and selectivity, allowing for the identification and quantification of the target compound based on its mass-to-charge ratio chromatographyonline.com. For 2,4,5-Trichlorophenylboronic acid, MS would be able to confirm the presence of the three chlorine atoms through their characteristic isotopic pattern.

Electron Capture Detector (ECD): An ECD is a highly sensitive detector for halogenated compounds. Given that 2,4,5-Trichlorophenylboronic acid contains three chlorine atoms, GC-ECD would be a suitable and sensitive method for its quantification in environmental samples.

Spectrophotometry: Spectrophotometric methods, such as the curcumin method or the azomethine-H method, are commonly used for the determination of total boron in water samples researchgate.netscientific.netresearchgate.net. These methods rely on the formation of a colored complex with boron that can be measured with a spectrophotometer. While not specific to 2,4,5-Trichlorophenylboronic acid, they can provide a measure of the total boron concentration in a sample.

| Technique | Principle | Applicability to 2,4,5-Trichlorophenylboronic acid |

|---|---|---|

| HPLC-UV | Separation by liquid chromatography with detection by UV absorbance. | Suitable for quantification, especially with a UV-absorbing phenyl group waters.com. |

| GC-MS | Separation of volatile derivatives by gas chromatography with mass spectrometric detection. | Requires derivatization but offers high sensitivity and structural confirmation chromatographyonline.com. |

| LC-MS | Separation by liquid chromatography with mass spectrometric detection. | Provides high sensitivity and selectivity without the need for derivatization. |

| GC-ECD | Separation by gas chromatography with detection of electron-capturing compounds. | Highly sensitive to the trichlorinated structure of the molecule. |

| Spectrophotometry (e.g., Curcumin method) | Formation of a colored complex with boron for colorimetric measurement. | Measures total boron, not specific to the organoboron compound researchgate.netscientific.net. |

Patent Landscape and Commercial Research Implications

Analysis of Patent Data and Intellectual Property Landscape

The intellectual property surrounding 2,4,5-Trichlorophenylboronic acid is primarily situated within the broader context of substituted phenylboronic acids and their applications. While specific patents solely focused on 2,4,5-Trichlorophenylboronic acid are not extensively detailed in publicly available aggregated sources, the PubChem database does indicate the existence of patents associated with its chemical structure. nih.gov A search on WIPO PATENTSCOPE for the InChIKey of 2,4,5-Trichlorophenylboronic acid (FTLYMKDSHNWQKD-UHFFFAOYSA-N) confirms the availability of patents related to this chemical structure. nih.gov

The broader patent landscape for substituted phenylboronic acids reveals their significant industrial importance as precursors for active compounds, particularly in the synthesis of pharmaceuticals and liquid crystals. google.comjustia.com For instance, patents exist for processes to prepare various substituted phenylboronic acids, highlighting their role as key intermediates. google.com One such patent, US6576789B1, describes a process for preparing substituted phenylboronic acids, including those with cyano, carboxyl, and aminocarbonyl groups, for use as precursors to AT(II) antagonists and liquid-crystalline compounds. google.com Another patent, US-11576928-B2, discloses cationic polymers functionalized with substituted phenylboronic acid groups for treating metabolic and gastrointestinal disorders. nih.gov These patents underscore the value of the phenylboronic acid moiety in creating complex molecules with specific functionalities.